![molecular formula C9H10BrI B6315301 4-Bromo-2-iodo-1-isopropylbenzene CAS No. 1369864-81-2](/img/structure/B6315301.png)
4-Bromo-2-iodo-1-isopropylbenzene
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Overview
Description
4-Bromo-2-iodo-1-isopropylbenzene is a chemical compound with the CAS Number: 1369864-81-2 . It has a molecular weight of 324.99 and its IUPAC name is 4-bromo-2-iodo-1-isopropylbenzene . The compound is liquid in physical form .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-iodo-1-isopropylbenzene is 1S/C9H10BrI/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical form of 4-Bromo-2-iodo-1-isopropylbenzene is liquid . The predicted boiling point is 295.6±33.0 °C and the predicted density is 1.828±0.06 g/cm3 .Scientific Research Applications
Organic Synthesis
4-Bromo-2-iodo-1-isopropylbenzene: is a valuable intermediate in organic synthesis. Its halogenated structure makes it a versatile reagent for various coupling reactions, such as the Suzuki and Stille cross-coupling reactions . These reactions are pivotal for constructing complex organic molecules, including pharmaceuticals and polymers.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-iodo-1-isopropylbenzene is the benzene ring . The benzene ring is a key structural component of many organic compounds and plays a crucial role in various chemical reactions .
Mode of Action
4-Bromo-2-iodo-1-isopropylbenzene interacts with its target through a process known as Electrophilic Aromatic Substitution (EAS) . This is a two-step mechanism:
- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The EAS reaction involving 4-Bromo-2-iodo-1-isopropylbenzene affects the aromaticity of the benzene ring . This can have downstream effects on various biochemical pathways, particularly those involving aromatic compounds.
Pharmacokinetics
The compound’s molecular weight (32499) and physical form (liquid) suggest that it may have certain bioavailability characteristics .
Result of Action
The result of the EAS reaction is a substituted benzene ring . This can lead to the formation of new compounds with potentially different properties and activities.
properties
IUPAC Name |
4-bromo-2-iodo-1-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrI/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGAXDLWYMVDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-iodo-1-isopropylbenzene |
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